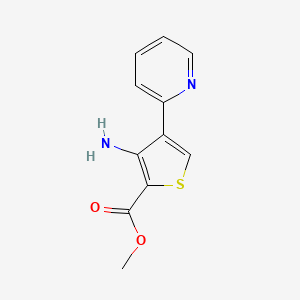

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)10-9(12)7(6-16-10)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJFGECPIMWXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to a Key Heterocyclic Building Block: Spotlight on Methyl 3-amino-4-methylthiophene-2-carboxylate

A Note to the Researcher: Initial searches for "Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate" did not yield a specific CAS Registry Number, Material Safety Data Sheet (MSDS), or dedicated literature. This suggests the compound may be a novel or less-characterized molecule. This guide will therefore focus on a closely related and well-documented analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) . The principles, protocols, and safety considerations detailed herein provide a robust framework for researchers working with substituted 3-aminothiophene-2-carboxylates.

Introduction: The Significance of the 3-Aminothiophene Scaffold

Substituted thiophenes are a cornerstone of medicinal chemistry and materials science. Among these, the 3-aminothiophene-2-carboxylate framework is a particularly valuable scaffold. The vicinal amino and ester groups offer versatile handles for a variety of chemical transformations, making these compounds critical starting materials for the synthesis of more complex heterocyclic systems.

This guide provides a detailed technical overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a prominent member of this class, exploring its chemical identity, safety profile, synthesis, and applications.

Chemical Identity and Properties

CAS Registry Number: 85006-31-1[1][2][3]

Synonyms: 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, 3-Aminoarticaine[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [4] |

| Molecular Weight | 171.22 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 318.6±37.0 °C (Predicted) | [1] |

Material Safety Data Sheet (MSDS) Analysis

A comprehensive understanding of the hazards associated with a chemical is paramount for safe handling and experimental design. The following is a synthesis of information typically found in an MSDS for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Hazard Identification

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures and First Aid

| Precautionary Area | Measures |

| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Synthesis and Mechanism

The synthesis of 3-aminothiophenes is most famously achieved through the Gewald reaction . This multicomponent reaction is a powerful tool for the construction of the thiophene ring from readily available starting materials.[5][6][7]

The Gewald Reaction: A General Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization.

Conceptual Workflow for the Gewald Synthesis

Sources

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]

- 2. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]

- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a thiophene core substituted with an amino group, a methyl carboxylate, and a pyridinyl moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is a critical prerequisite for its characterization, synthesis, and application in further research.

This technical guide provides a comprehensive overview of the molecular weight and exact mass of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate. It details the calculated values based on its molecular formula and outlines a standard, high-fidelity experimental workflow for the empirical determination of its exact mass using high-resolution mass spectrometry.

Physicochemical Properties

The foundational physicochemical properties of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate are derived from its molecular formula, C₁₁H₁₀N₂O₂S . Due to the absence of a dedicated entry for this specific isomer in major chemical databases, the molecular weight and exact mass have been calculated using the most recent standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC).

| Property | Value | Method |

| Molecular Formula | C₁₁H₁₀N₂O₂S | - |

| Molecular Weight | 246.28 g/mol | Calculated |

| Exact Mass | 246.04632 u | Calculated |

Note on Calculated Values: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms.[1] These calculated values provide a theoretical baseline for the identification and characterization of the compound.

Molecular Structure

The structural arrangement of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is key to its chemical reactivity and biological activity.

Caption: Molecular structure of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate.

Experimental Determination of Exact Mass

High-resolution mass spectrometry (HRMS) is the gold standard for the accurate determination of a compound's exact mass, which in turn allows for the unambiguous confirmation of its molecular formula.[2][3] The following protocol outlines a robust workflow for this purpose, utilizing electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Experimental Workflow

Caption: Experimental workflow for the determination of exact mass by LC-HRMS.

Detailed Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution with the mobile phase to a final working concentration of 1 µg/mL.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+). ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion.[4][5][6][7][8]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Full scan mode.

-

-

-

Data Analysis and Interpretation:

-

Process the acquired data using the instrument's software.

-

Identify the chromatographic peak corresponding to Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate.

-

Extract the mass spectrum for this peak.

-

Determine the monoisotopic mass of the protonated molecule, [M+H]⁺.

-

Compare the experimentally determined exact mass with the calculated exact mass (246.04632 u). A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.[2]

-

Conclusion

The precise determination of the molecular weight and exact mass of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is fundamental to its scientific exploration. The calculated molecular weight of 246.28 g/mol and exact mass of 246.04632 u provide essential theoretical values. The outlined high-resolution mass spectrometry protocol offers a reliable and accurate method for the empirical confirmation of these values, thereby validating the molecular formula and ensuring the integrity of subsequent research and development activities.

References

-

International Union of Pure and Applied Chemistry. Atomic Weight of Hydrogen. Available at: [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, R. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. Available at: [Link]

-

International Union of Pure and Applied Chemistry. Atomic Weight of Sulfur. Available at: [Link]

-

MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Available at: [Link]

-

Britannica. Sulfur | Definition, Element, Symbol, Uses, & Facts. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

askIITians. How many grams does a hydrogen atom weigh?. Available at: [Link]

-

Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Available at: [Link]

-

PrepMate. What is the atomic mass of sulfur (S), and why is it important in biology?. Available at: [Link]

-

SEG Wiki. Carbon. Available at: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

PubMed. Electrospray ionisation mass spectrometry: principles and clinical applications. Available at: [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Available at: [Link]

-

nglos324 - oxygen. Available at: [Link]

-

CK-12 Foundation. Flexi answers - Calculate the atomic mass of sulfur.. Available at: [Link]

-

Wikipedia. Hydrogen. Available at: [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. Available at: [Link]

-

PubChem. Nitrogen | N (Element). Available at: [Link]

-

Stack Exchange. How did the early chemists determine the atomic weight of hydrogen?. Available at: [Link]

-

Quora. Why is the atomic weight of oxygen 15.9994?. Available at: [Link]

-

Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

-

Wyzant. How much does one hydrogen atom weigh (grams)?. Available at: [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Available at: [Link]

-

Physical Measurement Laboratory. Atomic Data for Nitrogen (N ). Available at: [Link]

-

National Institute of Standards and Technology. Oxygen, atomic - the NIST WebBook. Available at: [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available at: [Link]

-

YouTube. Formula determination by high resolution mass spectrometry. Available at: [Link]

-

PubChem. Carbon | C (Element). Available at: [Link]

-

Wikipedia. Nitrogen. Available at: [Link]

-

International Union of Pure and Applied Chemistry. Standard Atomic Weights. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectra analysis of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a molecule of interest, incorporating both electron-rich thiophene and electron-deficient pyridine ring systems. This guide provides a comprehensive, in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. We will delve into the underlying principles that govern the chemical shifts and coupling constants, present a robust experimental protocol, and offer a detailed, predictive analysis of the expected spectra.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following structure will be used throughout this guide:

Caption: Molecular structure and numbering scheme.

Theoretical Principles: Understanding Substituent Effects

The chemical shifts observed in NMR are exquisitely sensitive to the electronic environment of each nucleus. In our target molecule, the interplay of substituents on both the thiophene and pyridine rings dictates the spectral appearance.

-

Thiophene Ring: The 3-amino group is a strong electron-donating group (EDG) through resonance, increasing the electron density at positions 2 and 5 of the thiophene ring. Conversely, the 2-methyl carboxylate group is an electron-withdrawing group (EWG) through induction and resonance, deshielding the adjacent protons and carbons. The 4-pyridin-2-yl group acts as an EWG, primarily through an inductive effect.

-

Pyridine Ring: The pyridine nitrogen is strongly electron-withdrawing, leading to a general deshielding of all ring protons and carbons compared to benzene.[1][2] The protons at the α-positions (C2' and C6') are the most deshielded, followed by the γ-proton (C4'), and then the β-protons (C3' and C5').[1]

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though it will shift the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3][4]

-

Tuning and Shimming: Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for sharp lines and high resolution.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass both aromatic and aliphatic regions.

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is expected to show distinct signals for the thiophene proton, the four pyridine protons, the two amino protons, and the three methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' (Pyridine) | ~8.60 | dd | J ≈ 4.8, 1.5 | 1H |

| H-4' (Pyridine) | ~7.80 | dt | J ≈ 7.7, 1.8 | 1H |

| H-3' (Pyridine) | ~7.40 | d | J ≈ 7.8 | 1H |

| H-5' (Pyridine) | ~7.30 | ddd | J ≈ 7.5, 4.8, 1.0 | 1H |

| H-5 (Thiophene) | ~7.65 | s | - | 1H |

| -NH₂ | ~5.50 | br s | - | 2H |

| -OCH₃ | ~3.80 | s | - | 3H |

Detailed Rationale for ¹H Assignments

-

Pyridine Protons (H-3', H-4', H-5', H-6'): The pyridine protons will resonate in the aromatic region, generally downfield due to the electron-withdrawing nature of the nitrogen atom.[1] H-6', being in the α-position to the nitrogen, is expected to be the most deshielded, appearing around 8.60 ppm.[1] H-4' (γ-position) and H-5' (β-position) will appear at intermediate and more upfield positions, respectively.[1] The coupling patterns will be characteristic: H-6' will be a doublet of doublets due to coupling with H-5' and H-4'. H-4' will likely be a doublet of triplets, and H-3' and H-5' will show more complex splitting.

-

Thiophene Proton (H-5): The single proton on the thiophene ring is at the 5-position. The 3-amino group will shield this proton, while the 2-carboxylate and 4-pyridinyl groups will deshield it. The net effect is a predicted chemical shift around 7.65 ppm. It will appear as a singlet as there are no adjacent protons.

-

Amino Protons (-NH₂): The protons of the amino group are exchangeable and will likely appear as a broad singlet. In a non-polar solvent like CDCl₃, the chemical shift is expected around 5.50 ppm. This signal will disappear upon shaking the sample with D₂O.[6]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will be in a relatively shielded environment and are expected to appear as a sharp singlet around 3.80 ppm.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-2' (Pyridine) | ~150 |

| C-6' (Pyridine) | ~149 |

| C-4' (Pyridine) | ~137 |

| C-3 (Thiophene) | ~145 |

| C-4 (Thiophene) | ~120 |

| C-2 (Thiophene) | ~110 |

| C-5' (Pyridine) | ~124 |

| C-3' (Pyridine) | ~122 |

| C-5 (Thiophene) | ~128 |

| -OCH₃ | ~52 |

Detailed Rationale for ¹³C Assignments

-

Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester is expected to be the most downfield signal, typically appearing in the range of 160-175 ppm.[7]

-

Pyridine Carbons: The carbons of the pyridine ring will be deshielded due to the electronegative nitrogen. The α-carbons (C-2' and C-6') will be the most downfield, followed by the γ-carbon (C-4'), and then the β-carbons (C-3' and C-5').[8]

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by the substituents. C-3, bearing the amino group, will be significantly deshielded. C-2, attached to the carboxylate, and C-4, attached to the pyridine ring, will also be deshielded. C-5 will be the most shielded of the thiophene ring carbons.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be the most upfield signal, typically appearing around 50-55 ppm.[7]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate requires a thorough understanding of the electronic effects of its constituent functional groups. By following a systematic experimental protocol and applying the fundamental principles of NMR spectroscopy, researchers can confidently assign the signals and elucidate the structure of this and related heterocyclic compounds. This guide provides the theoretical framework and practical steps necessary to achieve this, serving as a valuable resource for scientists in the field of medicinal chemistry and drug development.

References

-

ACS Omega. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. (n.d.). [Link]

-

ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications. [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29). [Link]

-

Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). [Link]

-

Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, June 27). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. [Link]

-

RSC Publishing. (n.d.). 77Se NMR as a tool to examine copolymer sequence in selenophene-based conjugated polymers. [Link]

-

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (2012, November 9). [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. [Link]

-

Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives1a. [Link]

-

The Journal of Chemical Physics | AIP Publishing. (1977, October 1). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). [Link]

-

MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (n.d.). Understanding the effect of an amino group on the selective and ultrafast detection of TNP in water using fluorescent organic probes. [Link]

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020, January 1). [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18). [Link]

-

ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.... [Link]

-

MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

-

An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles - PMC. (n.d.). [Link]

-

ResearchGate. (2018, May 9). (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

-

Supplementary Information. (n.d.). [Link]

- Google Patents. (n.d.).

-

Taylor & Francis. (2006, December 5). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

-

Testbook. (2026, January 30). [Solved] The correct match of 13C NMR chemical shift values (&de. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

Preliminary Toxicity Profile of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate: A Predictive and Mechanistic Evaluation

Executive Summary

In early-stage drug discovery, identifying structural liabilities before advancing a compound to costly in vivo models is paramount. Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate (MAPTC) (CAS: 1544989-76-5) is a highly functionalized heterocyclic scaffold. While it presents attractive physicochemical properties for library synthesis, a critical analysis of its substructures reveals two major toxicophores: a thiophene ring and a primary aromatic amine .

This technical guide provides an in-depth predictive toxicity profile for MAPTC, detailing the mechanistic pathways of its bioactivation, establishing self-validating experimental protocols for risk assessment, and offering strategic mitigation tactics for lead optimization.

Structural Deconstruction & Toxicophore Identification

To accurately predict the toxicity of MAPTC, we must deconstruct the molecule into its core functional groups and evaluate them against established toxicological databases and 1[1].

The Thiophene Ring: Hepatotoxicity Risk

Thiophene is a widely recognized structural alert. While many thiophene-containing drugs are safe, others (such as the withdrawn diuretic tienilic acid) undergo rapid cytochrome P450 (CYP450)-mediated oxidation. The sulfur atom and adjacent carbons are highly susceptible to2[2]. These reactions generate highly electrophilic thiophene-S-oxides or epoxides that covalently bind to hepatocellular proteins, leading to idiosyncratic drug-induced liver injury (IDILI)[3][4].

The Primary Aromatic Amine (3-Amino Group): Genotoxicity Risk

The presence of a primary amine directly attached to the aromatic thiophene core classifies MAPTC as an aromatic amine. According to 5[5], primary aromatic amines are classic structural alerts for mutagenicity. They undergo N-hydroxylation (primarily via CYP1A2), followed by phase II esterification (e.g., sulfation or acetylation). The subsequent cleavage of the ester leaves a highly reactive 6[6] that intercalates into DNA and forms covalent adducts with guanine residues, resulting in frameshift or base-pair substitution mutations[7].

The Pyridine and Ester Moieties

The pyridine ring contributes basicity, which may interact with the hERG channel, posing a mild cardiotoxicity risk. The methyl ester is highly susceptible to cleavage by plasma and hepatic esterases, which will rapidly convert MAPTC into its corresponding carboxylic acid, drastically altering its cell permeability and pharmacokinetic profile.

Mechanistic Pathways of Bioactivation

The toxicity of MAPTC is not inherent to the parent molecule but is a direct result of its hepatic biotransformation. The flowchart below illustrates the divergent CYP450-mediated pathways leading to macromolecular damage.

Mechanistic pathways of MAPTC bioactivation leading to toxicity.

Quantitative Predictive Data Summary

Based on historical data of structurally analogous compounds documented by the8[8] and thiophene toxicity profiles[9], the anticipated risk matrix for MAPTC is summarized below:

| Toxicity Endpoint | Primary Structural Driver | Predictive Assay Standard | Expected Risk Level | Mechanistic Consequence |

| Mutagenicity | 3-Amino group (Aromatic Amine) | Ames Test (TA98 / TA100) | High | DNA guanine adduct formation via nitrenium ion. |

| Hepatotoxicity | Thiophene core | GSH Trapping in HLM | Moderate-High | Protein covalent binding via S-oxide/epoxide. |

| Cardiotoxicity | Pyridine ring (Basicity) | hERG Patch Clamp | Low-Moderate | Off-target ion channel blockade. |

| Cytotoxicity | Methyl ester | HepG2 Cell Viability | Low | Rapid hydrolysis to benign carboxylic acid. |

Recommended Toxicity Profiling Workflow

To validate these in silico predictions without expending vast resources, a tiered, 10[10] approach is required.

Tiered preliminary toxicity screening workflow for MAPTC evaluation.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, the following protocols must be executed. Each protocol is designed with internal causality and strict self-validating controls to ensure absolute data trustworthiness.

Protocol 1: Miniaturized Ames Fluctuation Test (Genotoxicity)

Causality: The standard Ames test requires grams of compound, which is unfeasible in early discovery. The miniaturized 384-well format conserves MAPTC while exposing it to Salmonella typhimurium strains engineered to detect frameshifts (TA98) and base-pair substitutions (TA100). The addition of rat liver S9 fraction is non-negotiable, as MAPTC requires CYP1A2-mediated N-hydroxylation to become mutagenic.

Step-by-Step Methodology:

-

Bacterial Preparation: Culture S. typhimurium TA98 and TA100 strains overnight in nutrient broth until an OD600 of 2.0 is reached.

-

Metabolic Activation Mix: Prepare a 10% Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to simulate hepatic metabolism.

-

Compound Dosing: Serially dilute MAPTC in DMSO. Dispense into 384-well plates to achieve final well concentrations ranging from 0.1 to 500 µg/mL.

-

Incubation: Add the bacterial suspension and S9 mix to the wells. Incubate at 37°C for 48 hours.

-

Readout: Add a pH indicator (bromocresol purple). Bacterial growth (indicating a reversion mutation caused by MAPTC DNA adducts) lowers the pH, changing the well color from purple to yellow.

-

Self-Validation System:

-

Negative Control: 1% DMSO vehicle (establishes baseline spontaneous reversion rate).

-

Positive Control: 2-Aminoanthracene (requires S9 activation; proves the S9 fraction is enzymatically active and capable of bioactivating aromatic amines).

-

Protocol 2: Glutathione (GSH) Trapping Assay (Hepatotoxicity)

Causality: Thiophene S-oxides and epoxides are highly transient and cannot be isolated. By flooding the in vitro system with Glutathione (a biological nucleophile), we force the reactive electrophiles to bind to GSH, forming stable conjugates that can be quantified via LC-MS/MS.

Step-by-Step Methodology:

-

Incubation Mixture: In a 1.5 mL tube, combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 10 µM MAPTC, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the CYP450 cascade by adding 1 mM NADPH.

-

Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge at 14,000g for 15 minutes to precipitate proteins. Analyze the supernatant using LC-HRMS (High-Resolution Mass Spectrometry) utilizing a neutral loss scan for m/z 129 (a characteristic fragmentation pattern of GSH conjugates).

-

Self-Validation System:

-

Negative Control: Incubation without NADPH (proves adduct formation is strictly CYP450-dependent).

-

Positive Control: Acetaminophen or Tienilic acid (confirms the HLM and GSH are viable and capable of trapping known reactive metabolites).

-

Strategic Mitigation & Lead Optimization

If the in vitro assays confirm the predicted liabilities of MAPTC, the compound must undergo structural optimization before progressing:

-

Mitigating Mutagenicity: The primary aromatic amine is the primary driver of genotoxicity. Converting the primary amine to a secondary amine (e.g., N-methylation) or an amide can sterically hinder CYP1A2 access, preventing N-hydroxylation and subsequent nitrenium ion formation.

-

Mitigating Hepatotoxicity: Thiophene bioactivation can be blocked by substituting the ring with bioisosteres (e.g., replacing thiophene with a phenyl or furan ring) or by introducing electron-withdrawing groups (like fluorine) at the unsubstituted positions of the thiophene to deactivate the ring toward CYP450 oxidation.

References

- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL

- Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology URL

- Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds Source: PubMed URL

- Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes Source: PMC URL

- A Review on the Recent Applications of Deep Learning in Predictive Drug Toxicological Studies Source: ACS Publications URL

- High-throughput screening for drug-induced hepatotoxicity using Biochemical assays Source: Journal WJARR URL

- Source: D-NB.

- Source: FDA.

- Lhasa Aromatic Amines Data Sharing Initiative Source: Lhasa Limited URL

- Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Source: Journal of Medicinal Chemistry URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]

- 9. Molecular structure and hepatotoxicity: compared data about two closely related thiophene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

Spectroscopic characterization of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

Introduction

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a polysubstituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the 2-aminothiophene scaffold, it belongs to a class of compounds known for a wide array of biological activities, including potential applications as receptor modulators and enzyme inhibitors.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug development workflows.

This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate. We will move beyond simple data reporting to explain the causal relationships behind the expected spectral features, grounding our analysis in the fundamental principles of each technique and drawing comparisons with structurally related molecules. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.

Molecular Structure and Synthesis Context

The target molecule is typically synthesized via the Gewald aminothiophene synthesis. This one-pot, multi-component reaction involves the condensation of an activated ketone (in this case, a derivative of 2-acetylpyridine), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base. Understanding this synthetic route is crucial as it informs potential side-products and impurities that may need to be identified during characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H and other exchangeable protons.

-

¹H NMR Acquisition:

-

Utilize a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment provides a single peak for each unique carbon atom.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks, particularly within the pyridine ring.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate each proton with its directly attached carbon.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, which are vital for confirming the connectivity between the thiophene and pyridine rings and the ester group.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal distinct signals for the aromatic protons on both the thiophene and pyridine rings, as well as the amino and methyl ester protons.

-

Pyridine Ring Protons (δ 7.0 - 8.7 ppm): The four protons of the 2-substituted pyridine ring will appear as a complex set of multiplets in the downfield region.

-

H-6' (Pyridyl): Expected to be the most downfield proton (δ ~8.6-8.7 ppm) due to its proximity to the electronegative nitrogen. It will likely appear as a doublet of doublets (dd) or a doublet (d).

-

H-3', H-4', H-5' (Pyridyl): These protons will resonate between δ 7.2 and 8.0 ppm. Their exact shifts and coupling patterns depend on the electronic effects of the thiophene substituent. COSY correlations will be essential to assign them definitively.

-

-

Thiophene Ring Proton (H-5, δ ~7.0-7.5 ppm): A single proton is attached to the thiophene ring at the 5-position. It is expected to appear as a singlet, as it lacks adjacent proton neighbors for coupling.

-

Amino Protons (-NH₂, δ ~6.0-7.0 ppm): The protons of the amino group will likely appear as a broad singlet.[3] The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Ester Protons (-OCH₃, δ ~3.7-3.9 ppm): The three protons of the methyl group of the ester will give rise to a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O, δ ~165-170 ppm): The ester carbonyl carbon is typically one of the most downfield signals in the spectrum, aside from any potential impurities.[4]

-

Aromatic Carbons (δ ~100-165 ppm):

-

C-2 & C-3 (Thiophene): The carbon bearing the ester (C-2) and the carbon bearing the amino group (C-3) are expected in the δ 150-165 ppm range.[2]

-

C-4 & C-5 (Thiophene): The carbons of the thiophene ring backbone will appear in the aromatic region. C-4, being substituted with the pyridine ring, will be downfield compared to the protonated C-5.

-

Pyridine Carbons: The five carbons of the pyridine ring will resonate between δ 120 and 155 ppm. The carbon attached to the thiophene (C-2') and the carbon adjacent to the nitrogen (C-6') will be the most downfield.[5] HSQC and HMBC experiments are crucial for unambiguous assignment.

-

-

Methyl Ester Carbon (-OCH₃, δ ~50-55 ppm): The carbon of the methyl ester group will appear as a sharp signal in the upfield region of the spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted IR Absorption Bands

The IR spectrum of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate will be dominated by absorptions from the N-H, C=O, and aromatic C=C/C=N bonds.

-

N-H Stretching (3200 - 3500 cm⁻¹): The amino group will exhibit two distinct stretching bands in this region, corresponding to the asymmetric and symmetric N-H stretches.[2] These peaks are often sharp to moderately broad.

-

Aromatic C-H Stretching (~3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks corresponding to the C-H bonds on the thiophene and pyridine rings will appear just above 3000 cm⁻¹.

-

C=O Stretching (1730 - 1715 cm⁻¹): A very strong, sharp absorption band corresponding to the ester carbonyl group will be prominent in this region. The position suggests conjugation with the aromatic thiophene ring.[7]

-

Aromatic C=C and C=N Stretching (1620 - 1450 cm⁻¹): A series of medium to strong, sharp bands in this region are characteristic of the stretching vibrations within the thiophene and pyridine rings.[8][9]

-

C-O Stretching (1300 - 1100 cm⁻¹): Two strong absorptions are expected in this region, corresponding to the asymmetric and symmetric C-O stretches of the ester group.[10]

-

C-S Stretching (~800 - 700 cm⁻¹): A weak to medium absorption associated with the thiophene ring's C-S bond may be observed in the fingerprint region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural analysis.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is essential to determine the accurate mass and, consequently, the elemental formula of the molecular ion.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of the neutral molecule (C₁₁H₁₀N₂O₂S) is 234.0463. Using ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 235.0541 . HRMS should confirm this value to within 5 ppm.

-

Key Fragmentation Pathways:

-

Loss of methoxy radical (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z 204.

-

Loss of methanol (CH₃OH): Elimination of methanol from the protonated molecule could occur, resulting in a fragment at m/z 203.

-

Cleavage of the C-C bond between rings: Scission of the bond connecting the thiophene and pyridine rings can lead to fragments corresponding to the pyridinyl cation (m/z 78) or the substituted thiophene cation.

-

Ring fragmentation: Both the pyridine and thiophene rings can undergo characteristic ring-opening and fragmentation pathways under higher energy conditions (e.g., in EI-MS).[11]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. It is useful for confirming the presence of conjugated aromatic systems.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Predicted UV-Vis Spectrum

The extensive conjugation involving the aminothiophene system and the pyridine ring will result in strong UV absorptions.

-

π → π Transitions:* Expect strong absorption bands in the range of 280-350 nm .[2] These transitions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated heterocyclic system. The presence of the amino group (an auxochrome) and the extended conjugation with the pyridine ring will likely cause a bathochromic (red) shift compared to simpler thiophenes or pyridines.[12]

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value / Range | Rationale / Comments |

| ¹H NMR | Pyridyl H-6' | δ 8.6 - 8.7 ppm | Adjacent to ring nitrogen. |

| Pyridyl H-3',4',5' | δ 7.2 - 8.0 ppm | Complex multiplet structure. | |

| Thiophene H-5 | δ 7.0 - 7.5 ppm | Singlet. | |

| Amino (-NH₂) | δ 6.0 - 7.0 ppm | Broad singlet, exchangeable. | |

| Methyl Ester (-OCH₃) | δ 3.7 - 3.9 ppm | Sharp singlet. | |

| ¹³C NMR | Carbonyl (C=O) | δ 165 - 170 ppm | Ester carbonyl. |

| Aromatic Carbons | δ 100 - 165 ppm | 10 distinct signals for thiophene and pyridine rings. | |

| Methyl Ester (-OCH₃) | δ 50 - 55 ppm | Aliphatic carbon attached to oxygen. | |

| IR | N-H Stretch | 3200 - 3500 cm⁻¹ | Two bands (asymmetric & symmetric). |

| C=O Stretch | 1730 - 1715 cm⁻¹ | Strong, sharp absorption. | |

| C=C / C=N Stretch | 1620 - 1450 cm⁻¹ | Multiple bands from aromatic rings. | |

| C-O Stretch | 1300 - 1100 cm⁻¹ | Two strong bands from the ester group. | |

| Mass Spec. | [M+H]⁺ (ESI) | m/z 235.0541 | Corresponds to C₁₁H₁₁N₂O₂S⁺. |

| UV-Vis | λₘₐₓ | 280 - 350 nm | π → π* transitions in the conjugated system. |

Conclusion

The structural confirmation of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the definitive structural framework, IR spectroscopy offers rapid confirmation of key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight, and UV-Vis spectroscopy confirms the nature of the conjugated electronic system. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust characterization of this important heterocyclic molecule, ensuring the scientific integrity of their subsequent research and development activities.

References

-

Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PLOS ONE. Available at: [Link]

- BenchChem (2025).

- Buchstaller, H.-P., et al. (1998). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

-

Wong, K. N., & Tay, W. S. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Available at: [Link]

- Bruker Corporation. (n.d.).

-

Khanum, S., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData. Available at: [Link]

-

Mdluli, K., et al. (2015). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. RSC Advances. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2-Pyridinyl)-4-thiophen-2-ylpyridine. Wiley. Available at: [Link]

-

PubChem. (n.d.). 2-Aminothiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

-

Yang, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. RSC Publishing.

-

Lee, Y.-P., et al. (2013). Infrared Spectra of the 1-Pyridinium (C₅H₅NH⁺) Cation and Pyridinyl (C₅H₅NH and 4-C₅H₆N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Available at: [Link]

- Chemistry LibreTexts. (2023).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry.

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

- Al-Masoudi, N. A., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega.

- Michalak, L., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]thiophenediyl}).

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. SlidePlayer. Available at: [Link]

- ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate.

- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

-

Nature. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Nature. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. ResearchGate. Available at: [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts.

- ResearchGate. (n.d.). Infrared Spectroscopic Determination of Ester Carbonyl.

- Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

-

ResearchGate. (n.d.). Spectral characterization of each COM (HSQC spectra). ResearchGate. Available at: [Link]

- University of Wisconsin. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- University of Potsdam. (n.d.). Tables For Organic Structure Analysis. University of Potsdam.

- Journal of Cheminformatics. (2010). Ion fragmentation of small molecules in mass spectrometry.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Guides.

- University of California, Davis. (n.d.).

- Monarch: Qucosa. (n.d.). Functional Aromatic Amino Ketones as UV/Vis probes. Monarch.

-

SpectraBase. (n.d.). Thiophene. Wiley. Available at: [Link]

- Lee, J. H., et al. (2020).

- International Journal of Pharmaceutical Sciences and Research. (n.d.).

-

National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC. Available at: [Link]

Sources

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]

Application Notes & Protocols: Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate as a Pivotal Precursor in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate stands out as a privileged heterocyclic building block. Its unique arrangement of a thiophene core, a reactive aminocarboxylate moiety, and a bio-isosterically significant pyridine ring provides a rich platform for chemical diversification. This guide provides an in-depth exploration of this precursor, detailing its synthesis, physicochemical properties, and its application in the construction of pharmacologically relevant molecules. We present validated, step-by-step protocols for key transformations, explain the causality behind experimental choices, and illustrate the strategic pathways for leveraging this scaffold in drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.

Introduction: The Strategic Value of the Scaffold

The title compound, Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate, is a quintessential example of a versatile precursor in pharmaceutical synthesis. Its structure is a confluence of functionalities that are highly sought after by medicinal chemists:

-

The 3-Aminothiophene-2-carboxylate Core: This moiety is a well-established synthon for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[1][2] The ortho-disposed amino and ester groups are perfectly poised for cyclization reactions.

-

The Pyridine Ring: The pyridine nucleus is a common feature in a vast number of FDA-approved drugs.[3] Its inclusion can enhance solubility, provide a vector for hydrogen bonding interactions with biological targets, and modulate the electronic properties of the entire molecule.

-

Multiple Reaction Handles: The primary amine, the ester, and the aromatic rings (both thiophene and pyridine) offer distinct sites for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

This guide will demonstrate how to harness these features to generate libraries of diverse compounds with high potential for biological activity.

Physicochemical Properties and Synthesis

A thorough understanding of the precursor's properties is the foundation for its effective use.

Key Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | methyl 3-amino-4-(pyridin-2-yl)thiophene-2-carboxylate |

| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow) |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, hot alcohols); limited solubility in water |

Recommended Synthesis: The Gewald Aminothiophene Synthesis

The most direct and widely adopted method for preparing 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction offers high efficiency and atom economy.

Principle: This protocol utilizes the Gewald reaction, which involves the condensation of a ketone (2-acetylpyridine) with an activated nitrile (methyl cyanoacetate) in the presence of elemental sulfur and a base catalyst. The base promotes the initial Knoevenagel condensation, and the resulting adduct reacts with sulfur to form the thiophene ring.

Materials and Reagents:

-

2-Acetylpyridine

-

Methyl cyanoacetate

-

Elemental Sulfur (S₈)

-

Morpholine (or another suitable base like triethylamine)

-

Ethanol or Methanol

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add 2-acetylpyridine (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

-

Add ethanol (or methanol) to create a slurry (approx. 3-4 mL per gram of ketone).

-

Add morpholine (0.5 eq) dropwise to the stirring mixture at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to a gentle reflux (approx. 60-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of starting materials.

-

After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to promote precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

-

Dry the final product under vacuum.

Scientist's Note (Rationale):

-

Choice of Base: Morpholine is an effective catalyst as it is basic enough to promote the initial condensation but not so strong as to cause significant side reactions.

-

Sulfur: Elemental sulfur acts as the sulfur source for the thiophene ring formation in a complex oxidation-reduction sequence.

-

Purification: The product often precipitates directly from the cooled reaction mixture. Recrystallization is crucial to remove residual sulfur and other impurities, ensuring high purity for subsequent steps.[1]

Application in Drug Discovery: Strategic Derivatization Pathways

The true power of methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate lies in its potential for diversification. The following sections detail key protocols for transforming this precursor into high-value compound classes.

Caption: Key diversification pathways from the precursor scaffold.

Pathway 1: Synthesis of Thieno[2,3-d]pyrimidines (Kinase Inhibitors)

Thieno[2,3-d]pyrimidines are a well-known class of "hinge-binding" motifs found in numerous kinase inhibitors. The aminocarboxylate precursor is an ideal starting point for their synthesis. Derivatives of this class have shown potent anti-inflammatory and analgesic activity.[4]

Principle: This protocol involves the thermal cyclization of the precursor with formamide. Formamide serves as both the solvent and the source of the C2 carbon atom of the pyrimidine ring, leading to the formation of the fused heterocyclic system.

Materials and Reagents:

-

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

-

Formamide

-

High-temperature thermometer, heating mantle, air condenser

-

Beaker with cold water

Step-by-Step Procedure:

-

Place the precursor (1.0 eq) in a round-bottom flask.

-

Add an excess of formamide (at least 10-20 eq).

-

Fit the flask with an air condenser and heat the mixture to 180-190°C.

-

Maintain this temperature for 4-6 hours. Monitor the reaction by TLC. The product is typically more polar than the starting material.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water. The product should precipitate as a solid.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a high-boiling solvent like DMF or acetic acid if necessary.

Scientist's Note (Rationale):

-

High Temperature: The high temperature is required to overcome the activation energy for the cyclization and elimination of methanol and water.

-

Excess Formamide: Using formamide in large excess ensures the reaction goes to completion by driving the equilibrium forward.

-

Work-up: The product is generally insoluble in water, making precipitation an effective method for initial purification from the highly polar formamide solvent.

Pathway 2: N-Functionalization (Amide and Sulfonamide Libraries)

The primary amino group is a prime target for creating libraries of amides and sulfonamides, which are fundamental functionalities in drug molecules. This allows for probing interactions with specific pockets in a protein target.

Principle: This protocol describes the reaction of the precursor's amino group with an acyl chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, preventing protonation of the starting material's amino group and driving the reaction to completion.

Materials and Reagents:

-

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

-

Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium or sodium sulfate

Step-by-Step Procedure:

-

Dissolve the precursor (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add pyridine (1.5 eq).

-

Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Pathway 3: C-H Functionalization (Direct Arylation)

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a powerful tool for adding molecular complexity. The C5 position of the thiophene ring is often susceptible to electrophilic substitution and can be targeted in palladium-catalyzed direct arylation reactions.[5]

Caption: Experimental workflow for Pd-catalyzed direct C-H arylation.

Principle: This reaction couples the C5-H bond of the thiophene ring with an aryl halide. A palladium catalyst facilitates the C-H activation and subsequent bond formation. The choice of base is critical; a mild base like potassium acetate (KOAc) is often used to promote the desired C-C coupling while inhibiting competitive N-arylation (amination).[5]

Materials and Reagents:

-

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate

-

Aryl bromide or iodide (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) or pivalic acid as an additive

-

Potassium acetate (KOAc, 2.0 eq)

-

N,N-Dimethylacetamide (DMA) or another high-boiling polar aprotic solvent

-

Schlenk tube or similar reaction vessel for inert atmosphere

Step-by-Step Procedure:

-

To a Schlenk tube, add the precursor (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (e.g., 3 mol%), and KOAc (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed DMA via syringe.

-

Heat the reaction mixture to 130-150°C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine to remove the DMA and salts.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the C5-arylated product.

Scientist's Note (Rationale):

-

Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial for catalytic activity.

-

Base Selection: Potassium acetate is key to inhibiting the undesired amination side reaction at the free NH₂ group.[5]

-

Ligand/Additive: Phosphine ligands or additives like pivalic acid can accelerate the C-H activation step and improve reaction yields.

Biological Significance of Derivatives

The strategic value of this precursor is ultimately realized in the biological activity of its derivatives. Molecules built from the closely related 3-aminothiophene scaffold have demonstrated significant therapeutic potential:

-

Anticancer Activity: Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents, showing promise against T-cell lymphoma, prostate cancer, and kidney carcinoma cell lines.[6][7] They can induce apoptosis and cause cell cycle arrest, key mechanisms for anticancer drugs.[6]

-

Anti-inflammatory and Antimicrobial Activity: Fused heterocyclic systems derived from aminothiophenes, such as thienopyrimidines, are known to possess anti-inflammatory, analgesic, and antimicrobial properties.[4][8]

The inclusion of the pyridinyl moiety in the title compound is expected to further enhance these activities, making it a highly promising starting point for the development of next-generation therapeutics.

References

- Process for preparing thiophene derivatives.

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Center for Biotechnology Information. [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

- Preparation process of 3 amino-4 methyl pyridine.

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed, National Center for Biotechnology Information. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

-

3‐Aminothiophenes as biologically active compounds and new materials. ResearchGate. [Link]

-

Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information. [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

-

Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI. [Link]

-

Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate in DMSO

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the effective dissolution of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate in Dimethyl Sulfoxide (DMSO). These protocols are designed for researchers, scientists, and drug development professionals to ensure the preparation of homogenous, stable stock solutions essential for reliable and reproducible experimental results in various biological and chemical assays. The methodologies outlined herein are grounded in established principles of small molecule handling and solvent chemistry, emphasizing safety, accuracy, and the preservation of compound integrity.

Introduction: The Critical Role of Proper Compound Dissolution

Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, owing to its thiophene and pyridine moieties which are common in pharmacologically active molecules.[1] The successful use of this and other small molecules in research hinges on their proper dissolution to create accurate and stable stock solutions. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for its ability to dissolve a broad spectrum of both polar and nonpolar compounds that are otherwise challenging to solubilize in aqueous media.[2][3]